molecular formula C16H12N6O3 B2422320 N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide CAS No. 1904025-50-8

N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide

Cat. No.: B2422320
CAS No.: 1904025-50-8
M. Wt: 336.311
InChI Key: GYOWMKHONURAKZ-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . They have the general structure RNC(=O)R’, where R,R’= benzene .


Synthesis Analysis

Several novel N-(2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-2-carboxamides were prepared by acyl coupling of 2-aminobenzophenones with α-(benzotriazol-1-yl)-N-acylglycines followed by displacement of the benzotriazole ring with ammonia and cyclization of the resulting monoacyl aminals .


Molecular Structure Analysis

The optimization of indole-based EZH2 inhibitor series led to the identification of a highly potent and selective inhibitor of EZH2 . The co-crystal structure of the inhibitor series bound to the human PRC2 complex was disclosed .


Chemical Reactions Analysis

The hit rate (45%) was high with 13 compounds inhibiting GPa (between 33% at 4.40 mM and an IC 50 of 1.92 μM) . SAR analysis of these compounds revealed sensitivity of GPa to the length of the 2-oxo-1,2-dihydro pyridin-3-yl amide derivative and a preference for inclusion of a 3,4-dichlorobenzyl moiety .


Physical and Chemical Properties Analysis

A new series of lactam-derived EZH2 inhibitors was designed via ligand-based and physicochemical-property-based strategies to address metabolic stability and thermodynamic solubility issues associated with previous lead compound . The new inhibitors incorporated an sp3 hybridized carbon atom at the 7-position of the lactam moiety present in lead compound as a replacement for a dimethylisoxazole group . This transformation enabled optimization of the physicochemical properties and potency compared to compound .

Scientific Research Applications

Antitumor Activity

Research has shown that compounds related to N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide demonstrate potential in antitumor activities. For instance, Clark et al. (1995) explored a series of new imidazo[5,1-d]-1,2,3,5-tetrazinones with hydrogen-bonding or ionic substituents at the 8-carboxamide position, similar in structure to the specified compound, for their antitumor properties (Clark et al., 1995).

Antimicrobial Properties

Novel benzimidazole–oxadiazole hybrid molecules, similar to the compound , have been synthesized and studied for their antimicrobial properties. Shruthi et al. (2016) discuss the design and synthesis of these hybrid molecules, demonstrating their potential as antimicrobial agents (Shruthi et al., 2016).

Corrosion Inhibition

Research by Ammal et al. (2018) into 1,3,4-oxadiazole derivatives, which are structurally related to the compound , reveals their effectiveness as corrosion inhibitors. These studies suggest potential industrial applications in protecting metals from corrosion (Ammal et al., 2018).

Antidiabetic Properties

Lalpara et al. (2021) investigated a series of N-substituted-6-methyl-4-{4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides, compounds closely related to this compound, for their antidiabetic activity. This suggests possible medical applications in managing diabetes (Lalpara et al., 2021).

Mechanism of Action

Polycomb repressive complex 2 (PRC2) has been shown to play a major role in transcriptional silencing in part by installing methylation marks on lysine 27 of histone 3 . Dysregulation of PRC2 function correlates with certain malignancies and poor prognosis . EZH2 is the catalytic engine of the PRC2 complex and thus represents a key candidate oncology target for pharmacological intervention .

Safety and Hazards

In addition to high yields and shorter reaction sequences due to avoiding deprotection and acylation of the protected 3-amino-1,4-benzodiazepin-2-one intermediates, the present approach did not involve the use of toxic and odoriferous materials as is the case with other methods .

Future Directions

The compound demonstrates robust antitumor effects in a Karpas-422 xenograft model when dosed at 160 mg/kg BID and is currently in Phase I clinical trials . Additionally, the compound exhibits the best overlap of potency and pharmaceutical properties .

Properties

IUPAC Name

N-[[3-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N6O3/c23-15(9-3-4-11-12(6-9)20-8-19-11)18-7-13-21-14(22-25-13)10-2-1-5-17-16(10)24/h1-6,8H,7H2,(H,17,24)(H,18,23)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYOWMKHONURAKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1)C2=NOC(=N2)CNC(=O)C3=CC4=C(C=C3)N=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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